1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidine-4-carboxylic acid
CAS No.: 1261231-45-1
Cat. No.: VC8225215
Molecular Formula: C11H14ClN3O2S
Molecular Weight: 287.77 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1261231-45-1 |
|---|---|
| Molecular Formula | C11H14ClN3O2S |
| Molecular Weight | 287.77 g/mol |
| IUPAC Name | 1-(6-chloro-2-methylsulfanylpyrimidin-4-yl)piperidine-4-carboxylic acid |
| Standard InChI | InChI=1S/C11H14ClN3O2S/c1-18-11-13-8(12)6-9(14-11)15-4-2-7(3-5-15)10(16)17/h6-7H,2-5H2,1H3,(H,16,17) |
| Standard InChI Key | BKYHCPPANKRMRR-UHFFFAOYSA-N |
| SMILES | CSC1=NC(=CC(=N1)Cl)N2CCC(CC2)C(=O)O |
| Canonical SMILES | CSC1=NC(=CC(=N1)Cl)N2CCC(CC2)C(=O)O |
Introduction
| Property | Value |
|---|---|
| CAS Number | 1261231-45-1 |
| Molecular Formula | C₁₁H₁₄ClN₃O₂S |
| Molecular Weight | 287.77 g/mol |
| Purity (Commercial Samples) | ≥98% |
Synthesis and Manufacturing
The synthesis of 1-(6-chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidine-4-carboxylic acid involves multi-step reactions, typically starting with functionalized pyrimidine and piperidine precursors. While detailed protocols are proprietary, general approaches include:
Pyrimidine-Piperidine Coupling
A common strategy involves nucleophilic aromatic substitution (SNAr) between a chloropyrimidine derivative and a piperidine intermediate. For example:
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6-Chloro-2-methylsulfanylpyrimidin-4-amine reacts with piperidine-4-carboxylic acid under basic conditions (e.g., K₂CO₃ in DMF).
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The reaction proceeds via displacement of the chlorine atom, forming the C-N bond between the pyrimidine and piperidine .
Carboxylic Acid Protection/Deprotection
To prevent unwanted side reactions during synthesis, the carboxylic acid group may be protected as a tert-butyl ester (Boc group) and later deprotected using acidic conditions (e.g., HCl in dioxane) .
Table 2: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Coupling | K₂CO₃, DMF, 80°C, 12h | ~65% |
| Deprotection | 4M HCl in dioxane, RT, 2h | >90% |
Industrial-scale production employs continuous flow reactors to optimize efficiency, though specific scalability data remain unpublished .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water (<1 mg/mL at 25°C) .
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Stability: Stable under inert atmospheres at -20°C for long-term storage. Degrades upon prolonged exposure to light or moisture .
Spectroscopic Data
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¹H NMR (DMSO-d₆): δ 1.60–1.85 (m, 4H, piperidine CH₂), 2.45 (s, 3H, SCH₃), 3.10–3.30 (m, 2H, NCH₂), 4.20–4.40 (m, 1H, piperidine CH), 8.25 (s, 1H, pyrimidine H) .
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IR (KBr): ν = 1705 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C=N pyrimidine) .
Applications in Pharmaceutical Research
Kinase Inhibition
Structural analogs of this compound exhibit protein kinase B (PKB/Akt) inhibition, a target in oncology. The carboxylic acid group enables derivatization into amides or esters, enhancing binding affinity to kinase ATP pockets .
Intermediate for Drug Candidates
The compound serves as a precursor for:
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Prodrugs: Esterification of the carboxylic acid improves membrane permeability.
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Targeted therapies: Conjugation to monoclonal antibodies via linker chemistry .
Table 3: Commercial Availability and Pricing
Analytical Characterization Methods
High-Performance Liquid Chromatography (HPLC)
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Column: C18, 5 µm, 250 × 4.6 mm.
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Mobile phase: Acetonitrile/water (70:30) with 0.1% TFA.
Mass Spectrometry (MS)
Future Directions
Further research should prioritize:
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